(S)-1-methoxy-3-heptanethiol

Catalog No.
S13247736
CAS No.
400052-49-5
M.F
C8H18OS
M. Wt
162.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-methoxy-3-heptanethiol

CAS Number

400052-49-5

Product Name

(S)-1-methoxy-3-heptanethiol

IUPAC Name

(3S)-1-methoxyheptane-3-thiol

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C8H18OS/c1-3-4-5-8(10)6-7-9-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

HRYCNFLXCKVTER-QMMMGPOBSA-N

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCC(CCOC)S

Isomeric SMILES

CCCC[C@@H](CCOC)S

Description

(S1)-Methoxy-3-heptanethiol is an ether.

(S)-1-methoxy-3-heptanethiol is a chiral compound characterized by its unique molecular structure, which includes a methoxy group and a heptane chain. This compound belongs to the class of thiols, which are organic compounds containing sulfur. The specific stereochemistry of (S)-1-methoxy-3-heptanethiol contributes to its distinct properties and reactivity. It has garnered attention due to its potential applications in flavoring and fragrance industries, where its sulfur-containing structure can impart specific aromatic qualities.

Typical of thiols, including oxidation, substitution, and addition reactions. For instance, thiols can be oxidized to form disulfides or sulfonic acids. In the context of synthetic chemistry, (S)-1-methoxy-3-heptanethiol may serve as a nucleophile in palladium-catalyzed reactions or thiocarbonylation processes, where it reacts with alkenes to form thioesters or other sulfur-containing compounds .

Additionally, the compound's reactivity can be exploited in the synthesis of other complex organic molecules, particularly in the creation of flavoring agents and fragrances.

(S)-1-methoxy-3-heptanethiol can be synthesized through several methods:

  • Alkylation of Thiols: Utilizing alkyl halides in the presence of a base can yield (S)-1-methoxy-3-heptanethiol through nucleophilic substitution.
  • Palladium-Catalyzed Reactions: Recent studies have highlighted the use of palladium catalysts in the thiocarbonylation of alkenes, which may involve (S)-1-methoxy-3-heptanethiol as a key reactant .
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques, ensuring that only the (S)-enantiomer is obtained for applications where stereochemistry is crucial.

Several compounds share structural similarities with (S)-1-methoxy-3-heptanethiol, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
3-Mercaptohexan-1-olThiolKnown for fruity aromas; used in wines
2-Methyl-4-propyl-1,3-oxathianeThiophene derivativeImparts tropical notes
Ethyl 3-(methylthio)propionateEsterContributes to grape flavors
3-Methylthiohexan-1-olThiolAssociated with passion fruit aromas
Propyl methanethiosulfonateSulfonateExhibits onion-like notes

These compounds highlight the diversity within sulfur-containing organic molecules while emphasizing the unique attributes of (S)-1-methoxy-3-heptanethiol regarding its specific applications and sensory contributions.

Physical Description

Colourless liquid; Sulfureous aroma

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.10783637 g/mol

Monoisotopic Mass

162.10783637 g/mol

Heavy Atom Count

10

Density

0.901-0.905

UNII

7QSJ4T5U48

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-08-10

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